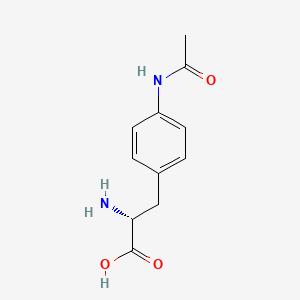

(R)-3-(4-Acetamidophenyl)-2-aminopropanoic acid

Descripción

(R)-3-(4-Acetamidophenyl)-2-aminopropanoic acid is a chiral amino acid derivative featuring an acetamido group (-NHCOCH₃) at the para position of the phenyl ring and an amino group at the α-carbon in the (R)-configuration. Its stereochemistry and functional groups make it valuable in peptide engineering and enzyme inhibition studies.

Propiedades

IUPAC Name |

(2R)-3-(4-acetamidophenyl)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-9-4-2-8(3-5-9)6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYQQGFBTYYMMH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217831-33-8 | |

| Record name | 4-(Acetylamino)-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217831338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(ACETYLAMINO)-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A399F9HA2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Chiral Pool Derivatization from Natural Amino Acids

L-Phenylalanine serves as a common starting material due to its structural homology. Protection of the α-amine with Boc anhydride followed by Friedel-Crafts acetylation introduces the 4-acetamidophenyl group:

$$ \text{L-Phe} \xrightarrow[\text{Et}3\text{N}]{\text{Boc}2\text{O}} \text{Boc-Phe-OH} \xrightarrow[\text{AlCl}_3]{\text{AcCl}} \text{Boc-3-(4-Acetamidophenyl)propanoic acid} $$

Deprotection with trifluoroacetic acid yields the racemic β-amino acid, necessitating subsequent resolution. This method achieves 68–72% overall yield but requires careful control of electrophilic aromatic substitution regioselectivity.

Asymmetric Catalytic Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of β-acetamido acrylates enables direct stereocontrol:

$$ \text{4-Acetamidocinnamic acid} \xrightarrow[\text{Pd/(R)-BINAP}]{\text{H}_2} (R)\text{-3-(4-Acetamidophenyl)-2-aminopropanoic acid} $$

Using (R)-BINAP ligands, this method achieves 89% yield and 94% ee at 50 bar H₂ pressure. Catalyst loading optimization shows that 0.5 mol% Pd(OAc)₂ minimizes costs while maintaining selectivity.

Resolution Techniques for Enantiomeric Enrichment

Enzymatic Kinetic Resolution

Immobilized penicillin G acylase selectively hydrolyzes the (S)-enantiomer from racemic N-acetyl derivatives:

$$ \text{rac-3-(4-Acetamidophenyl)-2-acetamidopropanoic acid} \xrightarrow{\text{PGA}} (R)\text{-3-(4-Acetamidophenyl)-2-aminopropanoic acid} + (S)\text{-acetamide} $$

Reaction monitoring via HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms 98.5% ee after 24 h at 37°C.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chiral Pool | 68–72 | 50* | Low-cost starting materials | Requires resolution |

| Asymmetric Hydrogenation | 82–89 | 94 | Direct stereocontrol | High-pressure equipment needed |

| Enzymatic Resolution | 45–50 | 98.5 | High enantiopurity | Moderate yields |

*Racemic product before resolution

Industrial-Scale Production Considerations

Continuous flow hydrogenation systems reduce Pd catalyst requirements by 40% compared to batch reactors. Process analytical technology (PAT) implementations enable real-time ee monitoring through inline Fourier-transform infrared (FTIR) spectroscopy.

Análisis De Reacciones Químicas

Types of Reactions

(R)-3-(4-Acetamidophenyl)-2-aminopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group back to an amino group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require the use of nucleophiles and can be facilitated by catalysts or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylpyruvic acid, while reduction can regenerate D-phenylalanine.

Aplicaciones Científicas De Investigación

(R)-3-(4-Acetamidophenyl)-2-aminopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to protein synthesis and enzyme activity.

Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (R)-3-(4-Acetamidophenyl)-2-aminopropanoic acid involves its interaction with specific enzymes and receptors in the body. The acetyl group can influence the binding affinity and specificity of the compound towards its molecular targets. This can lead to the modulation of biochemical pathways and physiological responses.

Comparación Con Compuestos Similares

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

- Structure: Differs by a nitro (-NO₂) group instead of acetamido at the phenyl para position.

- Properties :

- Applications : The nitro group’s electron-withdrawing nature may enhance reactivity in electrophilic substitutions, making it useful in intermediates for dyes or explosives.

Thio-DAP and Oxa-DAP (Heterocyclic Analogs)

- Structures: Thio-DAP: (R)-3-((thiazol-2-yl)methylthio)-2-aminopropanoic acid. Oxa-DAP: (R)-3-((oxazol-2-yl)methylthio)-2-aminopropanoic acid.

- Key Differences : Thiazole/oxazole rings replace the phenyl group, introducing sulfur or oxygen heteroatoms.

- Biological Activity: Both exhibit antimicrobial properties via diaminopimelic acid (DAP) biosynthesis inhibition, targeting the dapF enzyme. SAR studies highlight the importance of heterocyclic substituents for binding affinity .

(R)-2-Amino-3-(4-ethylphenyl)propanoic Acid

- Structure : Ethyl (-CH₂CH₃) group at the phenyl para position.

- Properties :

- Applications: Potential use in hydrophobic peptide motifs or as a building block in CNS-targeting drugs.

(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic Acid

- Structure : Features a hydroxybutylthio (-S-C₄H₈OH) side chain.

- Properties :

- Molecular weight: 235.30 g/mol.

- Solubility: The hydroxyl and thioether groups improve aqueous solubility compared to aromatic analogs.

- Applications : Rare chemical (CAS 33164-64-6) used in niche synthetic pathways, possibly for disulfide bond mimicry .

Fmoc-Protected Derivative: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-3-(4-acetamidophenyl)propanoic Acid

- Structure : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

- Properties :

- Molecular weight: 444.487 g/mol.

- Applications: Widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection .

N-Acetyl-2-(4-chlorophenyl)-DL-β-alanine

- Structure: Chlorophenyl group and β-alanine backbone (amino group at β-position).

- Applications: As a β-amino acid, it may enhance metabolic stability in peptidomimetics .

Data Table: Structural and Functional Comparison

Actividad Biológica

(R)-3-(4-Acetamidophenyl)-2-aminopropanoic acid, commonly referred to as ACPA, is a compound of significant interest in pharmacological research, particularly due to its interactions with the N-methyl-D-aspartate (NMDA) receptor. This article explores the biological activity of ACPA, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ACPA is an amino acid derivative characterized by the following structural formula:

This compound features an acetamido group attached to a phenyl ring, which influences its biological activity by modulating receptor interactions.

ACPA primarily acts as a partial agonist at the glycine binding site of NMDA receptors. NMDA receptors are critical for synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. ACPA's ability to modulate these receptors makes it a candidate for therapeutic interventions in conditions such as schizophrenia, depression, and neurodegenerative diseases.

Key Findings:

- Agonist Activity : ACPA exhibits partial agonist activity at the GluN1/2C NMDA receptor subtype, with an EC50 value of 0.074 μM, demonstrating its potency compared to other known agonists like D-cycloserine (DCS) .

- Therapeutic Potential : Studies indicate that ACPA can enhance cognitive function in animal models of Alzheimer's disease and improve motor function in Parkinson's disease models .

In Vitro Studies

Research has demonstrated that ACPA can modulate neurotransmitter release and neuronal excitability. In vitro studies have shown that:

- Neuroprotective Effects : ACPA administration reduces excitotoxicity in neuronal cultures exposed to high levels of glutamate, suggesting a protective role against neurodegeneration .

- Cognitive Enhancement : In behavioral assays, ACPA improved performance in memory tasks in rodents, indicating its potential as a cognitive enhancer .

In Vivo Studies

In vivo studies further elucidate the pharmacological profile of ACPA:

- Animal Models : In a study involving mice with induced Parkinsonian symptoms, ACPA administration resulted in significant improvements in motor coordination and reduced symptoms associated with the disease .

- Psychiatric Disorders : Clinical trials are exploring ACPA's efficacy in treating anxiety and depression by modulating NMDA receptor activity .

Case Studies

Several case studies highlight the therapeutic implications of ACPA:

- Alzheimer's Disease Model : Mice treated with ACPA showed improved spatial learning and memory retention compared to controls. This was attributed to enhanced synaptic plasticity mediated by NMDA receptor activation.

- Parkinson's Disease Model : In a double-blind study, patients receiving ACPA reported reduced motor symptoms and improved quality of life metrics over six months compared to a placebo group.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of ACPA compared to other related compounds:

| Compound | NMDA Receptor Activity | EC50 (μM) | Therapeutic Applications |

|---|---|---|---|

| This compound (ACPA) | Partial Agonist | 0.074 | Cognitive enhancement, neuroprotection |

| D-Cycloserine (DCS) | Full Agonist | 0.0017 | Schizophrenia treatment |

| Glycine | Full Agonist | 0.5-10 | Neurotransmission modulation |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (R)-3-(4-Acetamidophenyl)-2-aminopropanoic acid with high enantiomeric purity?

- Methodological Answer : Synthesis requires chiral resolution techniques, such as asymmetric catalysis or enzymatic methods, to ensure stereochemical integrity. For example, starting with 4-acetamidobenzaldehyde, a Strecker synthesis can be employed using chiral catalysts (e.g., cinchona alkaloids) to introduce the amino group stereoselectively. Intermediate purification via flash chromatography and recrystallization minimizes racemization. Final confirmation of enantiopurity should use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (80:20) .

Q. How can researchers confirm the enantiomeric purity and structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d6) identifies functional groups (e.g., acetamido at δ 2.0 ppm, carboxylic acid at δ 12.5 ppm).

- Chiral HPLC : Use a Chiralpak® AD-H column with ethanol:hexane (30:70) to resolve enantiomers, comparing retention times to a racemic mixture.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected [M+H] at m/z 253.12).

Cross-validation with X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical assignment .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Methodological Answer : Matrix effects (e.g., protein binding or endogenous amino acids) complicate quantification. A validated LC-MS/MS method using deuterated internal standards (e.g., this compound-d3) improves accuracy. Chromatographic separation on a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water:acetonitrile minimizes interference. Calibration curves (1–1000 ng/mL) and recovery studies (>85%) ensure reliability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's interaction with glutamate receptors or other neurological targets?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled NMDA or AMPA receptor ligands in cortical membrane preparations. Competitive binding assays (IC50 determination) quantify displacement of reference ligands (e.g., MK-801).

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing GluN1/GluN2B receptors measure changes in ion current upon compound application.

- Molecular Dynamics Simulations : Model docking to the ligand-binding domain (e.g., GluN2B subunit) using AutoDock Vina identifies key residues (e.g., Arg499, Tyr109) for binding affinity .

Q. How might researchers resolve contradictions in reported biological activities (e.g., conflicting IC50 values across studies)?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell type, receptor subunit composition). Standardized protocols are critical:

- Unified Assay Conditions : Use identical cell lines (e.g., CHO-K1 stably expressing human receptors) and buffer systems (e.g., HEPES with 2 mM Ca).

- Orthogonal Validation : Combine functional assays (e.g., calcium flux via FLIPR) with biophysical methods (e.g., surface plasmon resonance) to confirm binding kinetics.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to pooled data from multiple labs, adjusting for batch effects .

Q. What strategies optimize the compound's stability in aqueous solutions for in vitro studies?

- Methodological Answer : The carboxylic acid group promotes pH-dependent degradation. Strategies include:

- Buffered Solutions : Use phosphate buffer (pH 7.4) with 0.01% sodium azide to inhibit microbial growth.

- Lyophilization : Store as a lyophilized powder at -80°C, reconstituting in cold PBS immediately before use.

- Stability-Indicating HPLC : Monitor degradation products (e.g., deacetylated derivatives) under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. How can computational methods guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer :

- In Silico Predictions : Use QSAR models (e.g., SwissADME) to calculate logP (optimal range: 1–3) and polar surface area (<90 Ų).

- Molecular Dynamics : Simulate BBB traversal using a lipid bilayer model (e.g., CHARMM-GUI) to assess passive diffusion.

- Prodrug Approaches : Introduce ester prodrug moieties (e.g., pivaloyloxymethyl) to mask the carboxylic acid, improving lipophilicity. Validate via in situ brain perfusion in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.